molecular formula C10H10ClNO4 B1523828 Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate CAS No. 873862-31-8

Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate

Cat. No.: B1523828
CAS No.: 873862-31-8
M. Wt: 243.64 g/mol
InChI Key: CRHWVLRCALYRQO-UHFFFAOYSA-N
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Description

“Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate” is an organic compound with the molecular formula C6H10ClNO4 . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits. It contains a chloroacetamido group, which is a functional group containing nitrogen, and a hydroxy group, which is an -OH group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate ester backbone with a chloroacetamido group and a hydroxy group attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Environmental Presence and Effects

Parabens, including methyl 3-(2-chloroacetamido)-2-hydroxybenzoate, are primarily used as preservatives in various products, leading to their widespread presence in aquatic environments. They are considered emerging contaminants due to their persistence and ubiquitous nature. Despite treatments that effectively remove them from wastewater, low levels of parabens persist in effluents and surface waters, raising concerns about their environmental fate and potential as weak endocrine disrupters. Studies have shown that parabens, including methylparaben, can undergo reactions to form halogenated by-products, which are more stable and potentially more harmful, indicating a need for further research into their toxicity (Haman et al., 2015).

Chemical Properties and Analysis

Research into the chemical properties and analysis of methyl 4-hydroxybenzoate, a compound structurally similar to this compound, includes studies on its single crystal structure and theoretical analysis. These studies offer insights into the molecule's vibrational spectra, chemical quantum parameters, and potential for pharmaceutical activity, providing a basis for understanding similar compounds (Sharfalddin et al., 2020).

Photodegradation and Environmental Impact

The environmental impact of parabens, closely related to this compound, has been studied through photodegradation experiments. These studies reveal the pathways and by-products of paraben degradation under UV light, highlighting the efficiency of processes like UVC/H2O2 in degrading these compounds in water. The identification of hydroxylated by-products underscores the complexity of paraben transformation in natural and engineered systems, emphasizing the need for effective treatment methods to minimize their environmental footprint (Gmurek et al., 2015).

Antitumor Activity

Investigations into the synthesis and antitumor activity of glycine derivatives containing 5-fluorouracil, a process involving compounds structurally related to this compound, have shown promising in vitro effects against certain cancer cell lines. This research provides a foundation for developing new therapeutic agents and underscores the potential biomedical applications of such chemical structures (Yun-jun, 2011).

Future Directions

The future directions for research on “Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate” could include further studies on its synthesis, chemical reactions, and potential biological activities . Additionally, its physical and chemical properties could be characterized in more detail.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-16-10(15)6-3-2-4-7(9(6)14)12-8(13)5-11/h2-4,14H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHWVLRCALYRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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